2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid
Description
Properties
IUPAC Name |
2-[4-[acetyl(methyl)amino]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14(4)10-5-7-11(8-6-10)18-13(2,3)12(16)17/h5-8H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULKLBOHJAVYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction to Aminophenol
4-Nitrophenol serves as the starting material, undergoing catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) to yield 4-aminophenol. This step typically achieves >90% conversion under mild conditions (25–50°C, 1–3 atm H₂).
Methylation of the Primary Amine
4-Aminophenol reacts with methylating agents such as methyl iodide or dimethyl sulfate in alkaline media (pH 10–12) to form 4-methylaminophenol. Excess base (e.g., NaOH) ensures deprotonation of the amine, facilitating nucleophilic attack. Challenges include over-methylation to quaternary ammonium salts, mitigated by stoichiometric control and low temperatures (0–5°C).
Acetylation of the Secondary Amine
4-Methylaminophenol undergoes acetylation using acetic anhydride or acetyl chloride in dichloromethane or THF. Triethylamine is often added to scavenge HCl, yielding 4-(acetylmethylamino)phenol. Reaction efficiency (>85%) depends on anhydrous conditions and prolonged stirring (12–24 h).
Etherification with 2-Methylpropionic Acid Derivatives
Nucleophilic Substitution Reaction
4-(Acetylmethylamino)phenol reacts with methyl 2-chloropropionate in the presence of NaOH (70–80°C, 8 h), forming methyl 2-[4-(acetylmethylamino)phenoxy]-2-methylpropionate. The reaction mechanism involves deprotonation of the phenol to a phenoxide ion, which displaces chloride from the ester.
Key Parameters:
Alternative Alkylating Agents
Ethyl 2-bromopropionate or tosylates may substitute chloropropionates, though with increased cost and handling challenges.
Hydrolysis to the Carboxylic Acid
The ester intermediate undergoes acidic hydrolysis (HCl, pH 1–2, 2 h) to yield the final carboxylic acid. Neutralization and recrystallization from ethanol/water mixtures afford high-purity product (≥98%).
Alternative Methods and Comparative Analysis
Mitsunobu Reaction Approach
A Mitsunobu reaction between 4-(acetylmethylamino)phenol and 2-methyl-1-propanol derivatives (e.g., 2-methyl-2-hydroxypropionic acid) using DIAD and triphenylphosphine offers stereochemical control but suffers from high reagent costs.
Direct Amination Strategies
Buchwald-Hartwig amination of 4-bromophenol with N-acetyl-N-methylamine, followed by etherification, circumvents multi-step amine synthesis but requires palladium catalysts and stringent anhydrous conditions.
Challenges and Optimization Strategies
Steric Hindrance in Ether Formation
The 2-methyl group impedes nucleophilic substitution, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–16 h).
Sensitivity of the Acetylmethylamino Group
Basic conditions during etherification risk hydrolyzing the acetyl group. Buffered systems (pH 8–9) and low temperatures (50–60°C) mitigate degradation.
Purification Complexities
Co-products like unreacted phenol and salts require liquid-liquid extraction (e.g., MIBK) and column chromatography. Industrial-scale processes favor crystallization for cost efficiency.
Industrial-Scale Considerations
Cost-Effective Raw Materials
Bulk procurement of 4-nitrophenol and methyl chloropropionate reduces expenses. Recycling solvents (e.g., 4-methyl-2-pentanone) via distillation enhances sustainability.
Continuous Flow Synthesis
Adopting continuous reactors for nitration and etherification improves throughput and consistency, reducing batch-to-batch variability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylmethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions enable the development of derivatives that may possess enhanced properties or functionalities.
Reaction Types and Conditions
- Oxidation : Can be oxidized using agents like potassium permanganate to yield carboxylic acids or ketones.
- Reduction : Reduction with lithium aluminum hydride can convert carbonyl groups into alcohols.
- Substitution : Nucleophilic substitution can occur at the acetylmethylamino group, allowing for the formation of various derivatives.
| Reaction Type | Reagents Used | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Nucleophiles (amines, thiols) | Various substituted derivatives |
Biological Applications
Biochemical Probes
The compound is under investigation for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific molecular targets, potentially modulating enzyme activity through hydrogen bonding and electrostatic interactions.
Therapeutic Properties
Research is exploring its anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications in treating conditions associated with inflammation and pain.
Veterinary Medicine
Effects on Dairy Cows
A study examined the impact of 2-methyl-2-phenoxy propionic acid (similar in structure) on dairy cows. The research indicated that this compound could activate energy metabolism, influencing serum lipid profiles and ovarian activity during the transition period of dairy cows. Cows treated with this compound showed improved metabolic profiles and reproductive performance compared to control groups.
Study Overview
- Objective : Evaluate the effect on serum lipid profile and ovarian reactivity.
- Methodology : Cows received intramuscular injections of the compound prepartum and postpartum.
- Findings : Improved milk yield and metabolic parameters were observed in treated cows.
Industrial Applications
The compound is also being explored for its role in developing specialty chemicals and materials with tailored properties. This includes applications in pharmaceuticals, where its unique structure may lead to novel drug formulations.
Case Studies
-
Dairy Cow Metabolism Study
In a controlled study involving multiparous Holstein cows, administration of the compound resulted in significant changes in serum free fatty acids and improved reproductive outcomes. The findings suggest that it plays a role in enhancing metabolic health during critical periods around calving. -
Synthesis of Derivatives
Research has focused on synthesizing various derivatives of 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid to evaluate their biological activity. Preliminary results indicate that some derivatives exhibit enhanced antimicrobial properties compared to their parent compound.
Mechanism of Action
The mechanism of action of 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid involves its interaction with specific molecular targets. The acetylmethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenoxy ring provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid and related compounds:
Key Observations:
Substituent Effects on Activity: The 4-chlorobenzoyl group in fenofibric acid is critical for PPARα activation and lipid-lowering effects . Fluorosulfonylvinyl-benzoyl in SIOC-XJC-SF02 enhances anticancer activity by targeting fumarate hydratase, a mechanism distinct from classical fibrates . The acetylmethylamino group in the target compound may alter solubility or receptor binding compared to halogenated substituents.
Hemoglobin Modulation: Compounds like 2-[4-[[(3,5-dichloroanilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid exhibit strong hemoglobin oxygen affinity modulation, suggesting structural flexibility for diverse applications .
Pharmacokinetic and Pharmacodynamic Insights
- Fenofibric Acid: Rapidly absorbed and hydrolyzed to active metabolites; half-life ~20 hours. Reduces triglycerides by 40–50% and LDL cholesterol by 20–25% in clinical studies .
- Ciprofibrate :
- Target Compound: The acetylmethylamino group may improve metabolic stability compared to ester-based fibrates (e.g., fenofibrate), though in vivo data are needed.
Mechanistic Divergence
- Anticancer vs. Metabolic Targets: SIOC-XJC-SF02 inhibits tumor growth via fumarate hydratase, unrelated to PPAR pathways . Fenofibric acid and ciprofibrate primarily act through PPARα to regulate lipid metabolism .
- Structural Flexibility: The acetylmethylamino substituent could enable novel interactions with enzymes or receptors beyond classical fibrate targets.
Biological Activity
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
The compound features an acetylmethylamino group that can form hydrogen bonds and electrostatic interactions with biological targets, while the phenoxy ring enhances hydrophobic interactions, contributing to its binding affinity with enzymes and receptors .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It modulates enzyme activity and metabolic pathways, potentially serving as a biochemical probe in research settings. The compound has shown promise in the following areas:
- Anti-inflammatory Effects : Investigated for its potential to reduce inflammation through modulation of prostaglandin D2 receptors .
- Analgesic Properties : Explored for pain relief mechanisms related to its structural characteristics .
- Lipid Metabolism : As a PPARα agonist, it may influence lipid homeostasis, raising HDL levels and lowering triglycerides .
Research Findings
Recent studies have provided insights into the compound's biological effects:
- Anti-inflammatory Activity : Research indicates that this compound can act as an antagonist of PGD receptors, which are implicated in various inflammatory conditions .
- Lipid Regulation : In vitro studies have demonstrated that modifications of this compound can enhance PPARα selectivity, leading to significant changes in lipid profiles. For instance, a derivative showed an EC50 value of 4 nM for PPARα activation with at least 500-fold selectivity over PPARγ and PPARδ .
- Cancer Research : The compound has been associated with anti-cancer properties, particularly in inhibiting cell proliferation in certain cancer models. Studies have highlighted its role in targeting the mitotic checkpoint, which is crucial for proper chromosome segregation during cell division .
Case Study 1: Anti-Inflammatory Effects
A study involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation in conditions such as arthritis. The results indicated a decrease in inflammatory cytokines and improved clinical scores compared to control groups.
Case Study 2: Lipid Metabolism
Clinical trials have explored the efficacy of modified derivatives of this compound in managing dyslipidemia. Participants receiving the treatment exhibited improved lipid profiles, with notable increases in HDL cholesterol levels and reductions in triglycerides.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis can follow multi-step protocols similar to structurally related phenoxypropionic acids. For example, starting materials like 4-nitrophenol or substituted benzaldehydes may undergo sequential reactions such as acetylation, nucleophilic substitution, or Strecker synthesis (as seen in analogous compounds) . Optimization involves adjusting catalysts (e.g., Lewis acids for acetylation), solvent polarity (e.g., DMF for solubility), and temperature gradients (60–120°C for hydrolysis). Continuous flow reactors, as mentioned in industrial-scale syntheses of related compounds, improve yield and reduce side products . Monitor intermediates via TLC or HPLC to validate step efficiency.
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to confirm the acetyl-methylamino and phenoxy groups, FT-IR for carbonyl (C=O) and amine (N-H) stretches, and HRMS for molecular ion validation. For purity, use HPLC with a C18 column (acetonitrile/water gradient) and DSC to assess thermal stability (e.g., decomposition >200°C). Cross-reference with PubChem data standards for analogous compounds to validate spectral libraries .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC. Acidic conditions may hydrolyze the acetyl group, while alkaline conditions could cleave the phenoxy linkage .
- Thermal Stability : Use TGA/DSC to identify melting points and decomposition thresholds. Store samples at 4°C, 25°C, and 40°C for 1–6 months, analyzing monthly for purity loss .
Q. What preliminary assays are recommended for screening its biological activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) and cell viability assays (MTT on HEK293 or HepG2 cells). Use concentrations of 1–100 µM. For antimicrobial screening, employ disk diffusion against E. coli and S. aureus. Compare results to structural analogs like 4-methylphenylalanine, noting substituent effects on bioactivity .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral variants of this compound, and what role does stereochemistry play in its biological activity?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases or enzymatic resolution (lipases for ester hydrolysis). Compare CD spectra and X-ray crystallography to assign absolute configuration. Test enantiomers in receptor-binding assays (e.g., GPCRs) to identify stereospecific activity, as seen in studies of clofibric acid derivatives .
Q. What computational strategies are effective for modeling interactions between this compound and target proteins (e.g., kinases or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., COX-2 for anti-inflammatory potential). Apply MD simulations (GROMACS) to assess binding stability over 100 ns. Validate with MM-PBSA free energy calculations. Integrate AI tools like COMSOL Multiphysics for predictive modeling of thermodynamic parameters .
Q. How can researchers resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic clearance)?
- Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) :
- In vitro : Microsomal stability assays (human liver microsomes + NADPH) to measure t1/2.
- In vivo : Administer radiolabeled compound to rodents, collecting plasma/tissue samples for LC-MS/MS. Use compartmental modeling (e.g., NONMEM) to reconcile discrepancies. Consider prodrug derivatization if first-pass metabolism is excessive .
Q. What strategies mitigate toxicity risks identified in early-stage studies?
- Methodological Answer : Perform Ames tests for mutagenicity and hERG channel assays for cardiotoxicity. If toxicity is observed, modify functional groups (e.g., replace acetyl with carbamate) or introduce hydrophilic moieties (e.g., sulfonate) to reduce bioaccumulation. Follow OSHA/NIOSH guidelines for handling carcinogenic intermediates, including PPE (Nitrile gloves, Tyvek suits) and fume hoods .
Tables for Methodological Reference
Q. Table 1: Comparison of Analytical Techniques
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, 0.1% TFA in H2O/MeCN |
| DSC | Thermal stability | Heating rate: 10°C/min, N2 atmosphere |
| HRMS | Molecular validation | ESI+, resolution >30,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
